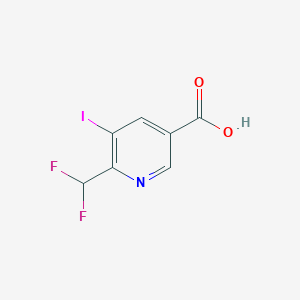
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with difluoromethyl, iodine, and carboxylic acid groups. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid typically involves multiple steps, starting from commercially available pyridine derivatives. The iodination of the pyridine ring can be performed using iodine or iodine monochloride under suitable conditions . The carboxylic acid group is often introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl alcohol or reduced to form difluoromethyl anion.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the iodine atom.
Oxidation Products: Difluoromethyl alcohol and related derivatives.
Reduction Products: Difluoromethyl anion and related derivatives.
Coupling Products: Biaryl compounds and other complex molecules.
Scientific Research Applications
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity . The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The carboxylic acid group can interact with active sites of enzymes, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-3-iodopyridine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-3-chloropyridine-5-carboxylic acid: Similar structure but with a chlorine atom instead of an iodine atom.
2-(Difluoromethyl)-3-bromopyridine-5-carboxylic acid: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and binding properties. The difluoromethyl group enhances its lipophilicity and metabolic stability, while the iodine atom provides a versatile site for further functionalization.
Properties
Molecular Formula |
C7H4F2INO2 |
|---|---|
Molecular Weight |
299.01 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F2INO2/c8-6(9)5-4(10)1-3(2-11-5)7(12)13/h1-2,6H,(H,12,13) |
InChI Key |
PLHIHBQXDJZUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1I)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


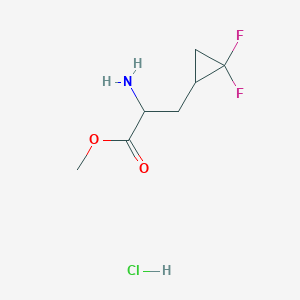
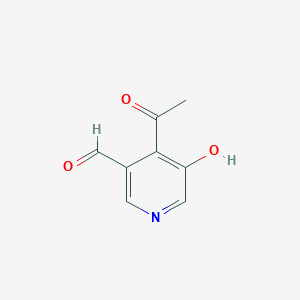


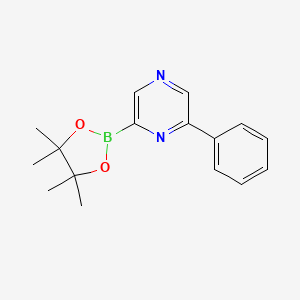


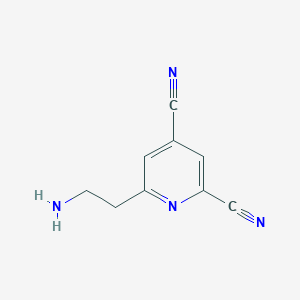
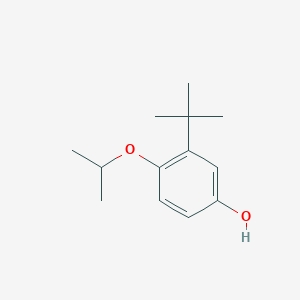
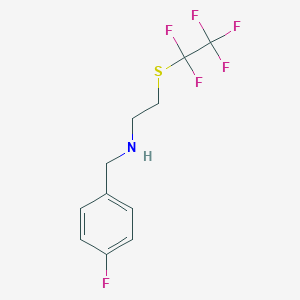

![1-[3-Chloro-5-(chloromethyl)phenyl]ethanone](/img/structure/B14854105.png)
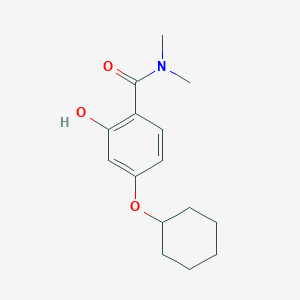
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14854117.png)
